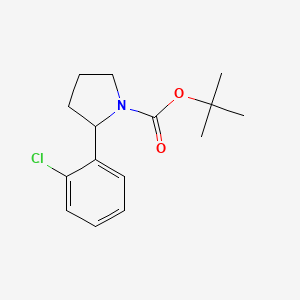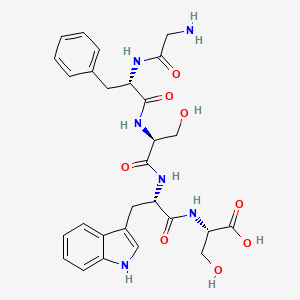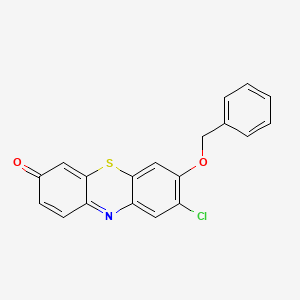![molecular formula C48H32N2 B14211174 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(naphthalen-2-yl)-1H-indole] CAS No. 804551-32-4](/img/structure/B14211174.png)
1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(naphthalen-2-yl)-1H-indole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] is a complex organic compound that features a biphenyl core with two naphthyl-indole moieties attached
Vorbereitungsmethoden
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between two aryl halides.
Attachment of Naphthyl Groups: The naphthyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Formation of Indole Rings: The indole rings are often synthesized through Fischer indole synthesis or other cyclization methods.
Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using scalable techniques such as continuous flow chemistry.
Analyse Chemischer Reaktionen
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] has several scientific research applications:
Organic Electronics: Due to its conjugated structure, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Biological Studies: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to new insights in drug design and molecular biology.
Wirkmechanismus
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] depends on its application. In organic electronics, its conjugated system allows for efficient charge transport. In biological systems, it may interact with proteins or nucleic acids through π-π stacking interactions or hydrogen bonding, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other biphenyl derivatives and naphthyl-indole compounds. Compared to these, 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] is unique due to its specific combination of biphenyl and naphthyl-indole moieties, which confer distinct electronic and structural properties.
Similar compounds:
Biphenyl: A simpler structure with two phenyl rings.
Naphthyl-Indole: Compounds with either naphthyl or indole groups but not both.
This compound’s uniqueness lies in its ability to combine the properties of both biphenyl and naphthyl-indole structures, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
804551-32-4 |
|---|---|
Molekularformel |
C48H32N2 |
Molekulargewicht |
636.8 g/mol |
IUPAC-Name |
2-naphthalen-2-yl-1-[4-[4-(2-naphthalen-2-ylindol-1-yl)phenyl]phenyl]indole |
InChI |
InChI=1S/C48H32N2/c1-3-11-37-29-41(19-17-33(37)9-1)47-31-39-13-5-7-15-45(39)49(47)43-25-21-35(22-26-43)36-23-27-44(28-24-36)50-46-16-8-6-14-40(46)32-48(50)42-20-18-34-10-2-4-12-38(34)30-42/h1-32H |
InChI-Schlüssel |
WRCUUCGWQBMAHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4N3C5=CC=C(C=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C=C7C9=CC1=CC=CC=C1C=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(tert-Butylamino)butyl]benzene-1,2-diol](/img/structure/B14211091.png)

![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14211106.png)



![N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14211121.png)
![Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)-](/img/structure/B14211122.png)
![15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol](/img/structure/B14211125.png)
![[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea](/img/structure/B14211141.png)

![O-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl] hydrogen carbonodithioate](/img/structure/B14211155.png)
![6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14211160.png)

